molecular formula C21H26N2O2S B5218665 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol

2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol

Cat. No. B5218665
M. Wt: 370.5 g/mol
InChI Key: XYOHUYVYMGDCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol, also known as SMT-19969, is a small molecule drug that has been developed for the treatment of inflammatory bowel disease (IBD). IBD is a chronic condition that affects the digestive system and causes inflammation in the lining of the digestive tract. There is currently no cure for IBD, and treatments are focused on managing symptoms and reducing inflammation. SMT-19969 has shown promise as a potential new treatment option for IBD, and research is ongoing to further explore its potential.

Mechanism of Action

2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol works by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammation in the body, and inhibiting its activity can help to reduce inflammation in the gut. By reducing inflammation, 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol may help to improve symptoms of IBD.
Biochemical and Physiological Effects:
2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing levels of inflammatory cytokines in the gut, improving gut barrier function, and reducing the infiltration of immune cells into the gut. These effects are thought to contribute to the anti-inflammatory properties of 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol in lab experiments is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for IBD. However, one limitation is that it is still in the early stages of development and has not yet been fully tested in humans. Additionally, the cost of synthesizing 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol may be a limitation for some labs.

Future Directions

There are several future directions for research on 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol. One area of focus is on further exploring its safety and efficacy in clinical trials. Another area of research is on understanding the molecular mechanisms underlying its anti-inflammatory effects. Additionally, there is interest in exploring its potential as a treatment for other inflammatory conditions beyond IBD. Finally, there is ongoing research on developing more efficient and cost-effective methods for synthesizing 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol.

Synthesis Methods

The synthesis of 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol involves several steps, including the reaction of 2-mercaptobenzimidazole with 2-bromoethyl isopropyl ether to form 2-(2-isopropylthio-1H-benzimidazol-1-yl)ethanol. This compound is then reacted with 2-(2-bromoethoxy)phenol to form the final product, 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol.

Scientific Research Applications

2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol has been the subject of several scientific studies, with a focus on its potential as a treatment for IBD. In preclinical studies, 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol has been shown to reduce inflammation in the gut and improve symptoms of IBD. Clinical trials are ongoing to further explore the safety and efficacy of 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol in humans.

properties

IUPAC Name

2-[2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-15(2)17-14-16(3)8-9-20(17)25-12-13-26-21-22-18-6-4-5-7-19(18)23(21)10-11-24/h4-9,14-15,24H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOHUYVYMGDCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzimidazol-1-yl)-1-ethanol

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